tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl group, an aminopiperidine moiety, and a carbamate group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride typically involves the protection of the amine group in piperidine, followed by the introduction of the tert-butyl carbamate group. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate. The hydrochloride salt is then formed by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and sustainable techniques. For instance, the deprotection of the tert-butyl carbamate group can be achieved using hydrogen chloride gas in solvent-free conditions, which is both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .
Medicine
Industry
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate
- tert-Butyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
Uniqueness
What sets tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride apart from similar compounds is its specific piperidine structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in drug design and material synthesis .
Properties
Molecular Formula |
C10H22ClN3O2 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminopiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11;/h7-8,12H,4-6,11H2,1-3H3,(H,13,14);1H/t7-,8-;/m0./s1 |
InChI Key |
VGWJTWPAQDPUJZ-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1N.Cl |
Origin of Product |
United States |
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